2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C16H20ClN3O4 . It is related to the compound benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a spirocyclic core, which is a type of cyclic compound where two rings share a single atom. The compound also contains several functional groups, including amide, ketone, and benzyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticonvulsant Agents : Novel benztriazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds with specific structural features have shown significant efficacy in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).
Antiviral Activity : A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed and evaluated for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Apaydın et al., 2020).
Analgesic Agents : Research into (indol-3-yl)alkylamides has identified compounds with promising analgesic properties. N-(pyridin-4-yl)acetamides bearing benzyl or 4-fluorobenzyl moieties exhibited analgesic effects comparable to reference drugs, suggesting their utility as pain management options (Fouchard et al., 2001).
Tachykinin NK2 Receptor Antagonists : A series of spiropiperidines have been synthesized and shown to possess potent and selective non-peptide antagonistic activity against the tachykinin NK2 receptor, indicating potential therapeutic applications in conditions like bronchoconstriction (Smith et al., 1995).
Positive Inotropic Agents : Compounds with potential positive inotropic activities, useful in treating heart failure, have been synthesized and evaluated. Some derivatives demonstrated favorable activity compared to the standard drug Milrinone, highlighting their potential in cardiac therapy (Li et al., 2008).
Epidermal Growth Factor Receptor Inhibitors : A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system were synthesized for their potential as epidermal growth factor receptor inhibitors. Compounds showed moderate antiproliferative activity against certain cancer cell lines, suggesting their applicability in cancer therapy (Fleita et al., 2013).
Propiedades
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c24-19-8-6-17(7-9-19)14-25-20(29)16-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQSVRPUKNCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.